molecular formula C14H13N3O2S B5865880 3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5865880
M. Wt: 287.34 g/mol
InChI Key: KXYABAYDIMLCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as CTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide binds to gangliosides, which are glycosphingolipids found on the surface of cells. This binding allows this compound to be internalized into the cell, where it can be used as a tracer or potentially induce cell death in tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly cleared from the body, making it a safe option for use in research. In addition, this compound has been shown to selectively label neurons in the brain, allowing for precise mapping of neural circuits.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide as a tracer is its high selectivity for certain types of neurons. This allows for more precise mapping of neural circuits. However, this compound is not suitable for use in all types of experiments, as it may not label all neurons in a given area.

Future Directions

There are many potential future directions for research involving 3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide. One area of interest is its potential as an antitumor agent. Further studies are needed to determine the efficacy of this compound in treating various types of cancer. Additionally, this compound could be used in combination with other therapies to enhance their effectiveness. Another area of interest is the use of this compound in studying the gut-brain axis, as it has been shown to selectively label neurons in the gut. Overall, this compound has the potential to be a valuable tool in various areas of research.

Synthesis Methods

The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-aminothiazole with 3-bromo-N-cyclopropylcarbonylbenzamide in the presence of a base. The resulting product is then purified through column chromatography to yield this compound as a white solid.

Scientific Research Applications

3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide has been studied for its potential use as a fluorescent tracer in neuroscience research. It has been shown to selectively label a subset of neurons in the brain, making it a useful tool for studying neural circuits. This compound has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies.

properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12(9-4-5-9)16-11-3-1-2-10(8-11)13(19)17-14-15-6-7-20-14/h1-3,6-9H,4-5H2,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYABAYDIMLCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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